molecular formula C9H9BrO2 B1279903 4-Bromo-2,6-dimethylbenzoic acid CAS No. 74346-19-3

4-Bromo-2,6-dimethylbenzoic acid

Cat. No. B1279903
CAS RN: 74346-19-3
M. Wt: 229.07 g/mol
InChI Key: DJZAABLAECNINV-UHFFFAOYSA-N
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Description

4-Bromo-2,6-dimethylbenzoic acid (4-Br-2,6-DMBA) is an organic compound that is widely used in scientific research as a reagent, catalyst, and intermediate in various chemical and biochemical reactions. It is a white solid that is insoluble in water and highly soluble in organic solvents. 4-Br-2,6-DMBA has a wide variety of applications in the laboratory due to its unique chemical and biochemical properties.

Scientific Research Applications

Metabolic Pathways and Toxicity Studies

  • Metabolic Pathways of Related Compounds : A study by Carmo et al. (2005) explored the metabolism of a psychoactive drug closely related to 4-Bromo-2,6-dimethylbenzoic acid, providing insights into its metabolic pathways and possible toxic effects. This study is crucial for understanding the biochemical processing of similar compounds in different species, including humans (Carmo et al., 2005).

Crystallography and Molecular Interactions

  • Halogen Bonding in Crystal Structures : Research by Raffo et al. (2016) on a related compound, 4-bromo-3,5-di(methoxy)benzoic acid, revealed insights into the molecular interactions and crystal structures involving Br…Br type II halogen bonds. This study aids in understanding the structural characteristics of this compound and similar molecules (Raffo et al., 2016).

Antimicrobial and Anticancer Activities

  • Antimicrobial and Anticancer Properties : A study on a similar compound, 2-hydroxy-4-methoxy-3,6-dimethylbenzoic acid, by Aravind et al. (2014), highlighted its significant antimicrobial and anticancer activities. This research points towards the potential use of related compounds, like this compound, in developing new pharmaceuticals (Aravind et al., 2014).

Antioxidant Properties

  • Evaluation of Antioxidant Activity : Research conducted by Queiroz et al. (2007) on derivatives of 2,3-dimethylbenzo[b]thiophenes, which could be structurally related to this compound, assessed their antioxidant properties. This study provides a foundation for evaluating the antioxidant capacity of similar compounds (Queiroz et al., 2007).

Synthesis and Characterization

  • Synthesis Techniques : Various studies focus on the synthesis of compounds structurally similar to this compound, such as research by Cheng Lin (2013) on 2-amino-4,5-dimethylbenzoic acid. These studies are significant for understanding the synthesis pathways that could be applied to this compound and its derivatives (Cheng Lin, 2013).

Safety and Hazards

The compound is classified as harmful if swallowed . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest . In case of ingestion, immediate medical assistance should be sought . The compound should be stored in tightly closed containers in a cool, well-ventilated place .

properties

IUPAC Name

4-bromo-2,6-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-5-3-7(10)4-6(2)8(5)9(11)12/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJZAABLAECNINV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80474760
Record name 4-bromo-2,6-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

74346-19-3
Record name 4-bromo-2,6-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Bromo-2,6-dimethylbenzonitrile (4.0 g, 19 mmol) was stirred in MeOH (100 mL) and 5N NaOH (100 mL) at 100° C. for 12 hours. The reaction was cooled to room temperature and partitioned between CH2Cl2 and water and the organic layer was dried over anhydrous Na2SO4. The solvent was removed under reduced pressure and the resulting product was stirred in H2PO3 (20 mL) for 6 hours at 150° C. The reaction mixture was basified with 6M KOH, filtered and then acidified with 12M HCl. The reaction was partitioned between CH2Cl2 and water and the organic layer was dried over anhydrous Na2-SO4. The solvent was removed under reduced pressure to afford the product (2.81 g). 1H NMR (300 MHz, CDCl3): δ 7.22 (s, 2H), 6.17 (s, 1H), 5.67 (s, 1H), 2.36 (s, 6H).
Quantity
4 g
Type
reactant
Reaction Step One
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Quantity
100 mL
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reactant
Reaction Step One
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Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 4-bromo-2,6-dimethyl-benzonitrile (8.0 g, 38 mmol), 5N NaOH (60 mL), and MeOH (60 mL) was stirred at 80° C. for 17 h. The reaction mixture was cooled to ambient temperature and the methanol evaporated. The resulting solution was extracted with dichloromethane (2×200 mL). The combined organic extracts were dried over anhydrous MgSO4, filtered, and concentrated. GC-MS indicated that 70% of benzonitrile was converted to benzamide derivative. This material (7.0 g) was treated with 85% phosphoric acid (20 mL) and stirred at 150° C. for 18 h. After this time, the reaction mixture was cooled to ambient temperature and treated with water (30 mL). The resulting solution was extracted with ethyl acetate (2×200 mL). The combined organic extracts were dried over anhydrous MgSO4, filtered, and concentrated to afford 4-bromo-2,6-dimethyl-benzoic acid. The material was used without further purification.
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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